An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzylamino)-5-iodonicotinic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzylamino)-5-iodonicotinic acid
Foreword: Navigating the Unknowns in Drug Discovery
In the landscape of modern drug discovery and development, researchers are often faced with the challenge of characterizing novel chemical entities for which a comprehensive public domain dataset does not yet exist. This is the case for 2-(Benzylamino)-5-iodonicotinic acid, a molecule of potential interest. This guide is therefore structured not as a static data sheet, but as a dynamic methodological roadmap. It is intended for fellow researchers, scientists, and drug development professionals, providing a robust framework for the experimental determination of the core physicochemical properties of this compound. By synthesizing established analytical techniques with insights gleaned from structurally related molecules, this document serves as a practical whitepaper for bringing a new molecule from the bench to a well-understood preclinical candidate.
Molecular Structure and Its Implications
The foundational step in characterizing any new chemical entity is a thorough understanding of its molecular structure. The structure of 2-(Benzylamino)-5-iodonicotinic acid, with its combination of a carboxylic acid, a secondary amine, and an iodinated pyridine ring, immediately suggests several key physicochemical characteristics that will govern its behavior in biological systems.
Chemical Structure:
(Caption: Chemical structure of 2-(Benzylamino)-5-iodonicotinic acid)
The presence of both an acidic (carboxylic acid) and a basic (amino) group indicates amphoteric properties, suggesting that its solubility and partitioning behavior will be highly dependent on pH. The iodine atom, a large and lipophilic halogen, is expected to significantly influence the molecule's lipophilicity and potentially its metabolic stability. The benzyl group further contributes to the overall lipophilicity of the molecule.
Predicted Physicochemical Properties
| Physicochemical Property | Predicted Value/Range | Rationale and Comparative Insights |
| Molecular Weight | 354.14 g/mol | Calculated from the chemical formula (C13H10IN2O2). |
| Melting Point (°C) | 200 - 250 | Analogy with similar aromatic carboxylic acids and amino-pyridines suggests a relatively high melting point due to potential for strong intermolecular hydrogen bonding and crystalline packing. For instance, some 5-substituted pyrimido[4,5-c]quinoline derivatives, which share some structural motifs, exhibit melting points in the 204–254 °C range[1]. |
| Aqueous Solubility | Poor to moderate | The presence of both polar (carboxylic acid, amine) and non-polar (benzyl, iodo) groups suggests that solubility will be a critical parameter to determine. While the ionizable groups will enhance solubility at appropriate pH values, the overall lipophilicity may limit its intrinsic solubility in water. Many salicylanilides, another class of aromatic compounds with biological activity, are known for their low water solubility[2]. |
| LogP (Octanol-Water Partition Coefficient) | 2.5 - 4.0 | The significant lipophilic contributions of the benzyl and iodo substituents are expected to result in a relatively high LogP value, indicating a preference for lipid environments. This is a crucial parameter for predicting membrane permeability and potential for accumulation in fatty tissues. |
| pKa (Acid Dissociation Constant) | Carboxylic Acid: 4.0 - 5.0Pyridinium ion: 2.0 - 3.0 | The carboxylic acid pKa is expected to be in the typical range for aromatic carboxylic acids. The basicity of the pyridine nitrogen will be influenced by the electron-withdrawing effect of the iodine and the delocalization of the amino group's lone pair into the ring. The pKa of nicotinic acid itself is around 4.75[3]. |
Experimental Determination of Physicochemical Properties: A Methodological Guide
The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 2-(Benzylamino)-5-iodonicotinic acid. The causality behind experimental choices is emphasized to ensure a self-validating system of characterization.
Solubility Determination
The solubility of a compound is a critical parameter that influences its absorption and formulation. Given the amphoteric nature of 2-(Benzylamino)-5-iodonicotinic acid, its solubility should be determined across a range of pH values.
Experimental Protocol: pH-Dependent Aqueous Solubility
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Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10) using standard buffer systems (e.g., phosphate, citrate).
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Sample Preparation: Add an excess of 2-(Benzylamino)-5-iodonicotinic acid to a known volume of each buffer in separate vials.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the samples to pellet the undissolved solid.
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Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Analysis: Plot the measured solubility as a function of pH.
Causality and Insights: This pH-solubility profile will be crucial for understanding the compound's likely behavior in the gastrointestinal tract and for selecting appropriate formulation strategies. The "like dissolves like" principle is a fundamental concept in predicting solubility behavior[4].
Workflow for Solubility Determination:
(Caption: Experimental workflow for pH-dependent solubility determination.)
Lipophilicity (LogP) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
Experimental Protocol: Shake-Flask Method
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Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
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Sample Preparation: Prepare a stock solution of 2-(Benzylamino)-5-iodonicotinic acid in the aqueous phase (at a pH where it is sufficiently soluble, e.g., pH 7.4).
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Partitioning: Mix a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol in a separatory funnel.
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Equilibration: Shake the funnel for a set period (e.g., 30 minutes) to allow for partitioning.
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Phase Separation: Allow the phases to separate completely.
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Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using HPLC-UV.
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Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).
Causality and Insights: The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of partitioning[5]. For high-throughput screening, HPLC-based methods can also be employed[6][7].
Ionization Constant (pKa) Determination
The pKa values of the acidic and basic functional groups are critical for predicting the ionization state of the molecule at different physiological pHs, which in turn affects its solubility, permeability, and target binding.
Experimental Protocol: Potentiometric Titration
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Sample Preparation: Dissolve a known amount of 2-(Benzylamino)-5-iodonicotinic acid in a suitable co-solvent system (e.g., water/methanol) if aqueous solubility is limited.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
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Data Acquisition: Record the pH as a function of the volume of titrant added.
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Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa values correspond to the pH at the half-equivalence points. Alternatively, derivative plots can be used for more precise determination[8].
Causality and Insights: This method directly measures the buffering capacity of the ionizable groups, providing accurate pKa values. Spectrophotometric methods, which rely on the change in UV-Vis absorbance with pH, can also be used, particularly for compounds with chromophores near the ionizable groups.
Logical Relationship of Physicochemical Properties:
(Caption: Interrelationship of core physicochemical properties and their impact on ADME.)
Spectral Characterization
Spectroscopic analysis provides confirmation of the chemical structure and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the connectivity of atoms and the overall structure. The chemical shifts will be influenced by the electronic environment of the protons and carbons.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the C=O stretch of the carboxylic acid, the N-H stretch of the secondary amine, and aromatic C-H stretches. The NIST WebBook provides reference spectra for related compounds like 2-(Benzylamino)-5-nitropyridine which can serve as a guide[9].
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecule, confirming its elemental composition.
Potential Biological Activity and Future Directions
While the primary focus of this guide is on the physicochemical properties, it is important to consider the potential biological relevance of 2-(Benzylamino)-5-iodonicotinic acid. Nicotinic acid and its derivatives are known to have a wide range of biological activities[10]. The benzylamino substituent is also found in various biologically active molecules, including kinase inhibitors[1]. The presence of these pharmacophores suggests that 2-(Benzylamino)-5-iodonicotinic acid could be a candidate for screening in various biological assays. A thorough understanding of its physicochemical properties is the first and most critical step in its journey as a potential therapeutic agent[11].
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2-(Benzylamino)-5-nitropyridine - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
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